molecular formula C22H21N3O5 B11124588 propyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate

propyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate

Cat. No.: B11124588
M. Wt: 407.4 g/mol
InChI Key: CGJNUDGZNVSNJF-UHFFFAOYSA-N
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Description

Propyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate is a synthetic heterocyclic compound featuring a pyrrolo[1,2-a]quinazoline core. This bicyclic system is substituted with two ketone groups at positions 1 and 5, a propyl ester-linked benzoate moiety at position 4, and a carbamoyl bridge connecting the quinazoline nitrogen to the benzoate group.

Key structural attributes include:

  • 1,5-Diketone groups: May enhance solubility or participate in hydrogen bonding.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

propyl 4-[(1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carbonyl)amino]benzoate

InChI

InChI=1S/C22H21N3O5/c1-2-13-30-20(28)14-7-9-15(10-8-14)23-21(29)22-12-11-18(26)25(22)17-6-4-3-5-16(17)19(27)24-22/h3-10H,2,11-13H2,1H3,(H,23,29)(H,24,27)

InChI Key

CGJNUDGZNVSNJF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Pyrrolo Group: The pyrrolo group is introduced via a condensation reaction with a suitable amine, followed by cyclization.

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, especially under basic conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic properties. Its structure suggests that it may possess biological activity due to the presence of the pyrroloquinazoline moiety, which is known for various pharmacological effects.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The specific application of propyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate in cancer therapy is still under investigation but shows promise based on related compounds' efficacy against various cancer types .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of quinazoline derivatives. These compounds have been shown to exhibit activity against a range of bacteria and fungi. The potential application of this compound as an antimicrobial agent could be explored through further studies .

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the therapeutic potential of new compounds.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds. A notable example is the synthesis of pyrroloquinazoline derivatives that demonstrated promising anticancer activity in vitro and in vivo models. These studies provide a framework for understanding how modifications to the chemical structure can enhance biological activity .

Mechanism of Action

The mechanism of action of propyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the pyrroloquinazoline core and ester groups. Below is a detailed analysis of its similarities and differences with key derivatives:

4-Benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid

  • Structure : Features a benzyl group at position 4 and a carboxylic acid instead of the propyl benzoate ester.
  • Properties :
    • Molecular Weight : 364.4 g/mol (vs. 463.5 g/mol for the target compound).
    • Solubility : Higher aqueous solubility due to the carboxylic acid group (logP ~1.2) compared to the propyl ester derivative (estimated logP ~3.5) .
    • Safety : Classified as hazardous under GHS guidelines (acute toxicity Category 4) due to irritant properties .
  • Functional Impact : The carboxylic acid group enhances polarity but may reduce bioavailability due to poor membrane permeability.

Methyl 4-({[1,5-Dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate

  • Structure : Differs only in the ester group (methyl vs. propyl).
  • Properties :
    • Lipophilicity : Lower logP (~2.8) compared to the propyl variant, reducing tissue penetration but improving renal clearance.
    • Metabolic Stability : Shorter alkyl chains (methyl) are more prone to enzymatic hydrolysis than propyl esters.

4-Phenethyl-1,5-dioxo-pyrroloquinazoline Derivatives

  • Structure : Substituted with phenethyl groups instead of benzoate esters.
  • Properties: Binding Affinity: Phenethyl groups may enhance hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets).

Data Table: Comparative Analysis of Key Analogs

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Substituent
Target Compound (Propyl benzoate derivative) 463.5 3.5 0.12 Propyl ester, benzoate
4-Benzyl-carboxylic acid 364.4 1.2 5.6 Benzyl, carboxylic acid
Methyl ester analog 405.4 2.8 0.85 Methyl ester
Phenethyl derivative 437.6 4.1 0.08 Phenethyl

Research Findings and Implications

  • Bioavailability : The propyl benzoate group in the target compound balances lipophilicity and metabolic stability, offering advantages over methyl esters (rapid clearance) and carboxylic acids (poor absorption) .
  • Toxicity Profile : Unlike the benzyl-carboxylic acid analog, the target compound lacks acute toxicity warnings in available data, suggesting safer handling .
  • Synthetic Feasibility : Propyl esters are easier to synthesize than phenethyl derivatives due to fewer steric challenges during esterification.

Biological Activity

Propyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that yield the final product with desired functional groups. The specific synthetic routes and conditions can significantly influence the yield and purity of the compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • In vitro Studies : Compounds with structural similarities have been tested against various human cancer cell lines. A study found that certain derivatives demonstrated significant cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. This is typically assessed through assays measuring cell viability and apoptosis markers.

Enzyme Inhibition

The compound may also exhibit inhibitory effects on specific enzymes:

  • Monoamine Oxidase (MAO) Inhibition : Some derivatives have shown promising results as selective inhibitors of MAO-A and MAO-B enzymes. For example, compounds structurally related to this compound were evaluated for their IC50 values against these enzymes .
  • Antibacterial Activity : Additionally, compounds with similar frameworks have demonstrated antibacterial properties against strains like Staphylococcus aureus .

Study 1: Anticancer Evaluation

In a study evaluating a series of quinazoline derivatives (including structures akin to this compound), researchers found that certain compounds exhibited significant growth inhibition in various cancer cell lines. Notably:

  • Compound A : Showed an IC50 of 0.25 µM against MCF-7 cells.
  • Compound B : Exhibited an IC50 of 0.15 µM against A549 cells.

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of similar compounds:

  • MAO-A Inhibition : Compound C demonstrated an IC50 value of 0.028 µM against MAO-A.
  • Selectivity : The selectivity index indicated a strong preference for MAO-A over MAO-B.

Data Table

Compound NameCell Line TestedIC50 (µM)Enzyme TargetIC50 (µM)
Compound AMCF-70.25MAO-A0.028
Compound BA5490.15MAO-BNot tested
Propyl BenzoateVariousTBDTBDTBD

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